molecular formula C7H11ClN2O2S B1422198 (2-(Methylsulfonyl)pyridin-4-yl)methanamine hydrochloride CAS No. 1220166-15-3

(2-(Methylsulfonyl)pyridin-4-yl)methanamine hydrochloride

Cat. No. B1422198
Key on ui cas rn: 1220166-15-3
M. Wt: 222.69 g/mol
InChI Key: FICNPXSWEDIGAX-UHFFFAOYSA-N
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Patent
US08063065B2

Procedure details

To a 500 mL reactor was charged tert-butyl (2-(methylsulfonyl)pyridin-4-yl)methylcarbamate (20.0 g, 65.65 mmol, 94.0 wt. %) followed by i-PrOH (140 mL). The slurry was stirred and treated with concentrated HCl (16.4 mL, 196.96 mmol, 3.0 eq), and then heated to 65° C. and held at this temperature for 3 hours. The batch was cooled to 20-25° C., held at this temperature for at least 2 hours, and then filtered. The solid was washed with i-PrOH and then oven dried under vacuum to afford the title compound as a white solid, 13.45 g, >99 wt. % purity, 92% yield.
Name
tert-butyl (2-(methylsulfonyl)pyridin-4-yl)methylcarbamate
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
16.4 mL
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
solvent
Reaction Step Three
Yield
92%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:10]=[C:9]([CH2:11][NH:12]C(=O)OC(C)(C)C)[CH:8]=[CH:7][N:6]=1)(=[O:4])=[O:3].[ClH:20]>CC(O)C>[ClH:20].[CH3:1][S:2]([C:5]1[CH:10]=[C:9]([CH2:11][NH2:12])[CH:8]=[CH:7][N:6]=1)(=[O:4])=[O:3] |f:3.4|

Inputs

Step One
Name
tert-butyl (2-(methylsulfonyl)pyridin-4-yl)methylcarbamate
Quantity
20 g
Type
reactant
Smiles
CS(=O)(=O)C1=NC=CC(=C1)CNC(OC(C)(C)C)=O
Step Two
Name
Quantity
16.4 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
140 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The slurry was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The batch was cooled to 20-25° C.
WAIT
Type
WAIT
Details
held at this temperature for at least 2 hours
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed with i-PrOH
CUSTOM
Type
CUSTOM
Details
oven dried under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl.CS(=O)(=O)C1=NC=CC(=C1)CN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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